molecular formula C10H8N2O4 B6141900 2-(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetic acid CAS No. 80310-03-8

2-(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetic acid

Cat. No.: B6141900
CAS No.: 80310-03-8
M. Wt: 220.18 g/mol
InChI Key: QBBQRMYAQGDFQB-UHFFFAOYSA-N
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Properties

IUPAC Name

2-(2,3-dioxo-4H-quinoxalin-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c13-8(14)5-12-7-4-2-1-3-6(7)11-9(15)10(12)16/h1-4H,5H2,(H,11,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBBQRMYAQGDFQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=O)N2CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901229387
Record name 3,4-Dihydro-2,3-dioxo-1(2H)-quinoxalineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901229387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80310-03-8
Record name 3,4-Dihydro-2,3-dioxo-1(2H)-quinoxalineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80310-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydro-2,3-dioxo-1(2H)-quinoxalineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901229387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The procedure of Borthakur, N. et at., Ind. J. Chem. 20B:822 (1981) was adapted. To a stirred solution of 1-carboxymethyl-1,2,3,4-tetrahydroquinoxaline-3-one (15.400 g, 0.075 mol) and sodium hydroxide (5.20 g, 0.13 mol) in water (250 mL), was added gradually, a solution of KMnO4 (20.800 g 0.132 mol) in aq. NaOH (4% w/v, 120 mL) and the dark purple colored solution was refluxed for 4 h, cooled and filtered. The clear filtrate was acidified (pH~2) with concentrated HCl. Filtration under vacuum (water aspirator) afforded 9.200 g (56%, pure by 1H NMR) of 1-carboxymethyl-1,4-dihydro-2,3-quinoxalinedione as a cream colored powder, m.p.>300° C. (decomposes) (lit. m.p.>300° C., Borthakur et al., supra). It was sufficiently pure for use in the next reaction; 1H NMR: δ4.84 (s, 2H), 7.13-7.27 (m, 4H), 12.16 (s, 1H); IR (KBr, cm-1): 3431, 1743, 1687, 1481, 1406, 1393, 1250.
[Compound]
Name
20B
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
15.4 g
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reactant
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Name
Quantity
250 mL
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5.2 g
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solvent
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Quantity
20.8 g
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reactant
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Name
Quantity
120 mL
Type
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Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 3.0 g (15 mmol) 1,2,3,4-tetrahydro-3-oxoquinoxaline-1-acetic acid in 50 ml water was added gradually a solution of 4. 0 g (25 mmol) potassium permanganate in aqueous sodium hydroxide (4%, w/v) and the mixture was refluxed for 4 h. The reaction mixture was cooled, filtered and the filtrate acidified with concentrated hydrochloric acid to pH 2.5. The precipitate was filtered off and washed with water to give 2.2 g (69%) 1-carboxymethylquinoxaline-2,3(1H,4H)- dione. M.p. >300° C. 1H-NMR (DMSO-d6): 12.0 (1H, broad s), 7.2 (4H, s), 7.0-5.0 (1H, broad s), 4.9 (2H, s).
Quantity
3 g
Type
reactant
Reaction Step One
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Quantity
50 mL
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0 g
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0 (± 1) mol
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